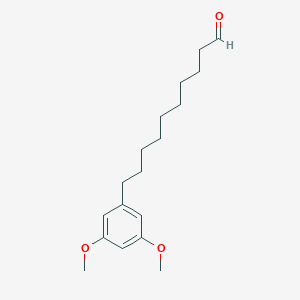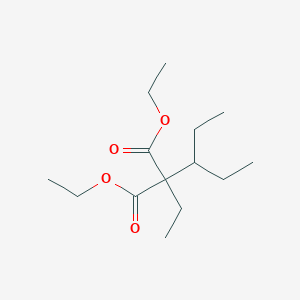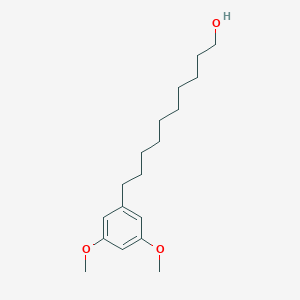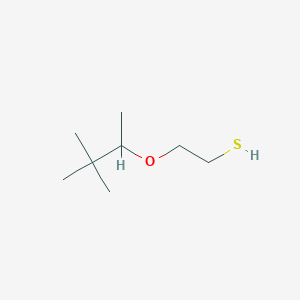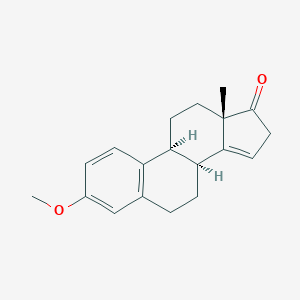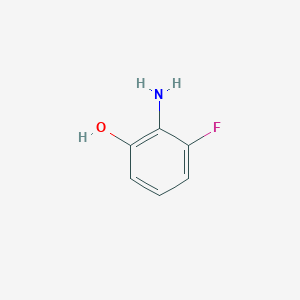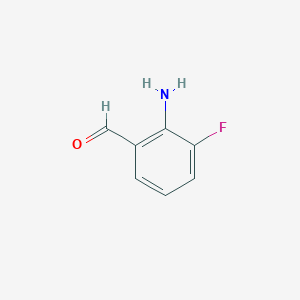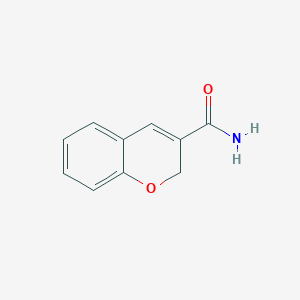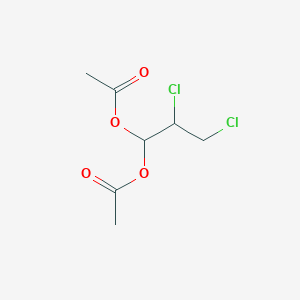
1,1-Diacetoxy-2,3-dichloropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diacetoxy-2,3-dichloropropane, commonly known as DADP, is a chemical compound that has been widely used in scientific research for many years. DADP is a derivative of glycerol, and it is a colorless liquid that has a strong odor. This compound has been used in many different areas of research, including biochemistry, pharmacology, and toxicology.
Wirkmechanismus
DADP works by forming covalent bonds between biological molecules. The reaction between DADP and a biological molecule is irreversible, leading to the formation of a stable complex. This cross-linking effect can alter the function of the biological molecule, making it an essential tool in studying the structure and function of proteins.
Biochemische Und Physiologische Effekte
DADP has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that DADP can inhibit the activity of enzymes and other proteins by cross-linking them. DADP has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using DADP in lab experiments is its ability to cross-link biological molecules irreversibly. This property makes it an essential tool in studying the structure and function of proteins. However, the use of DADP also has some limitations. DADP can be toxic to cells at high concentrations, and its cross-linking effect can alter the function of the biological molecule being studied.
Zukünftige Richtungen
The use of DADP in scientific research is still evolving, and there are many potential future directions for its use. One potential area of research is the use of DADP as a therapeutic agent for cancer treatment. Another potential area of research is the use of DADP in the development of new drugs that target specific proteins or enzymes. Additionally, the use of DADP in the study of protein-protein interactions is an area of research that is still in its infancy.
Conclusion
In conclusion, DADP is a chemical compound that has been widely used in scientific research for many years. Its ability to cross-link biological molecules irreversibly makes it an essential tool in studying the structure and function of proteins. While the use of DADP has some limitations, its potential applications in cancer treatment and drug development make it a promising area of research for the future.
Synthesemethoden
DADP is synthesized by reacting glycerol with acetic anhydride and thionyl chloride. The reaction takes place under anhydrous conditions and produces DADP as a colorless liquid. The purity of the synthesized DADP can be improved by further purification techniques such as fractional distillation.
Wissenschaftliche Forschungsanwendungen
DADP has been widely used in scientific research for many years due to its unique properties. One of the primary uses of DADP is as a cross-linking agent. DADP can cross-link proteins, DNA, and other biological molecules, making it an essential tool in biochemistry research. DADP has also been used to study the structure and function of enzymes and other proteins.
Eigenschaften
CAS-Nummer |
10140-75-7 |
|---|---|
Produktname |
1,1-Diacetoxy-2,3-dichloropropane |
Molekularformel |
C7H10Cl2O4 |
Molekulargewicht |
229.05 g/mol |
IUPAC-Name |
(1-acetyloxy-2,3-dichloropropyl) acetate |
InChI |
InChI=1S/C7H10Cl2O4/c1-4(10)12-7(6(9)3-8)13-5(2)11/h6-7H,3H2,1-2H3 |
InChI-Schlüssel |
MYDZFJITMAYGKQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C(CCl)Cl)OC(=O)C |
Kanonische SMILES |
CC(=O)OC(C(CCl)Cl)OC(=O)C |
Synonyme |
2,3-Dichloro-1,1-propanediol diacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



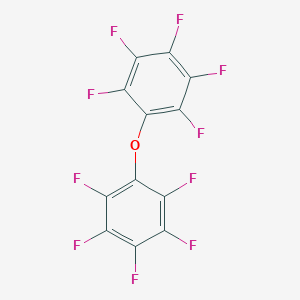
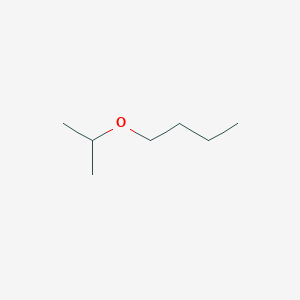
![1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone](/img/structure/B155938.png)

